5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride
Overview
Description
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride (5-ETT-TD) is a thiazole derivative of 5-ethyl-4-thiophen-2-yl-thiazol-2-ylamine (ETT). This compound is an important pharmacological tool that has been used in numerous scientific studies and has been found to have a wide range of applications. 5-ETT-TD is a water-soluble compound that is synthesized through a simple and efficient method, making it an attractive choice for researchers. It is also relatively inexpensive, making it a viable option for use in laboratory experiments.
Scientific Research Applications
Antitumor Activity :
- Compounds including thiophene and thiazole moieties, similar to 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride, have shown promising results in anticancer studies. For instance, bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and demonstrated potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
- Another study involved the synthesis of thiazolyl(hydrazonoethyl)thiazoles, which were evaluated for anti-breast cancer properties. The synthesized compounds showed significant activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Photochromic Properties :
- Derivatives of benzo[b]thiophen, closely related to the chemical structure , have been explored for their photochromic properties. One study synthesized 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, exhibiting thermally irreversible and fatigue-resistant photochromic qualities (Uchida, Nakayama, & Irie, 1990).
Antimicrobial Activity :
- Compounds with a structure similar to 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride have been evaluated for their antimicrobial properties. A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide revealed significant antimicrobial activity against various bacteria and fungi (Badiger et al., 2013).
Synthesis and Characterization :
- Research involving the synthesis and characterization of compounds containing thiazole and thiophene rings has been conducted to understand their chemical properties and potential applications. This includes studies on the synthesis of new benzothiazole acylhydrazones as anticancer agents (Osmaniye et al., 2018).
Electrochromic Properties :
- Investigations into the electrochromic properties of compounds similar to 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride have been carried out. For example, a study on the effects of different acceptor groups on the electrochemical and electrochromic properties of polycarbazole derivatives demonstrated significant findings (Hu et al., 2013).
properties
IUPAC Name |
5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2.2ClH/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7;;/h3-5H,2H2,1H3,(H2,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLFYDZOVUVVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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